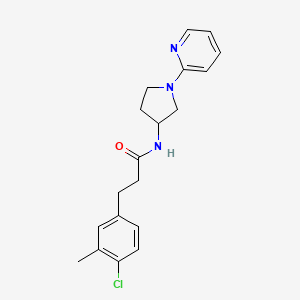
3-(4-chloro-3-methylphenyl)-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-chloro-3-methylphenyl)-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)propanamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound belongs to the class of pyrrolidine derivatives and has been found to exhibit various biochemical and physiological effects.
Mecanismo De Acción
The exact mechanism of action of 3-(4-chloro-3-methylphenyl)-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)propanamide is not fully understood. However, studies have suggested that the compound could act by modulating the activity of certain neurotransmitters in the brain, such as dopamine and acetylcholine. The compound has also been found to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), which is involved in the inflammatory response.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively studied. The compound has been found to exhibit anti-inflammatory and analgesic effects, which could be attributed to its ability to inhibit the activity of COX-2. Studies have also suggested that the compound could act as an antioxidant and protect against oxidative stress-induced damage. The compound has been found to exhibit anticonvulsant effects and could be used in the treatment of epilepsy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 3-(4-chloro-3-methylphenyl)-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)propanamide is its potential as a therapeutic agent. The compound has been found to exhibit various pharmacological activities, and its mechanism of action is being extensively studied. However, one of the limitations of the compound is its potential toxicity. Studies have suggested that the compound could be toxic to certain cell types, and further research is needed to determine its safety and efficacy.
Direcciones Futuras
There are several future directions for research on 3-(4-chloro-3-methylphenyl)-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)propanamide. One of the main areas of research is the development of novel therapeutic agents based on the structure of the compound. Researchers are also exploring the potential of the compound in the treatment of various neurological disorders, such as Alzheimer's disease, Parkinson's disease, and epilepsy. Further research is also needed to determine the safety and efficacy of the compound in clinical trials.
Métodos De Síntesis
The synthesis of 3-(4-chloro-3-methylphenyl)-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)propanamide involves the reaction of 4-chloro-3-methylbenzoic acid with pyridine-2-carbaldehyde to form 4-chloro-3-methylphenylpyridin-2-ylmethanol. This intermediate is then reacted with N-(3-bromopropyl)pyrrolidine to give the final product, this compound. The synthesis method has been reported in various research articles, and the yield of the final product is found to be high.
Aplicaciones Científicas De Investigación
The scientific research application of 3-(4-chloro-3-methylphenyl)-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)propanamide is primarily focused on its potential as a therapeutic agent. The compound has been found to exhibit various pharmacological activities, including anti-inflammatory, analgesic, and anticonvulsant effects. Studies have also suggested that the compound could be used in the treatment of various neurological disorders, such as Alzheimer's disease, Parkinson's disease, and epilepsy.
Propiedades
IUPAC Name |
3-(4-chloro-3-methylphenyl)-N-(1-pyridin-2-ylpyrrolidin-3-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClN3O/c1-14-12-15(5-7-17(14)20)6-8-19(24)22-16-9-11-23(13-16)18-4-2-3-10-21-18/h2-5,7,10,12,16H,6,8-9,11,13H2,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUXLXMPNXRLSRF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)CCC(=O)NC2CCN(C2)C3=CC=CC=N3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

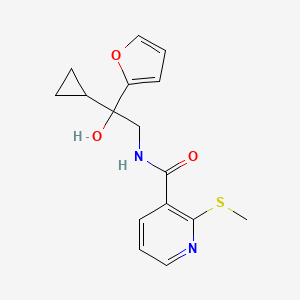
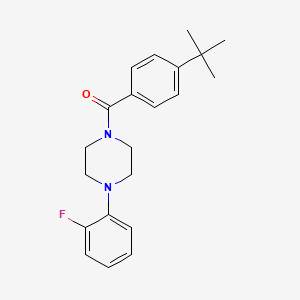
![N-[2-(4-sulfamoylphenyl)ethyl]-2-{2-[(2-sulfanylidene-1,2-dihydroquinazolin-4-yl)amino]-1,3-thiazol-4-yl}acetamide](/img/structure/B2620955.png)
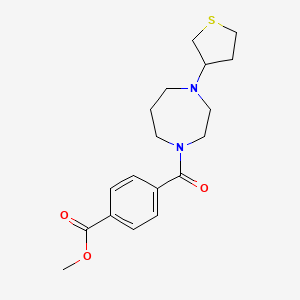
![2-[1-phenyl-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazol-4-yl]pyridine](/img/structure/B2620958.png)
![N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2620959.png)


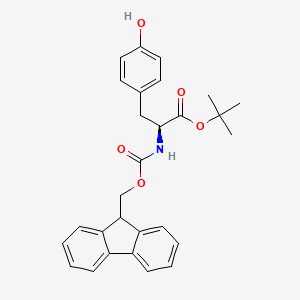
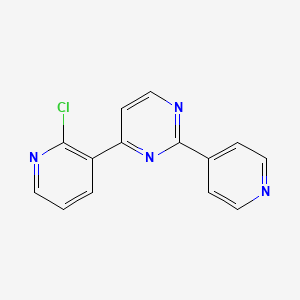
![Oxolan-2-yl-[4-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]methanone](/img/structure/B2620966.png)
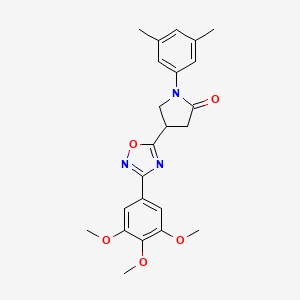
![2-((3-(4-chlorophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(3-fluorophenyl)acetamide](/img/structure/B2620968.png)
